Toringin

Beschreibung

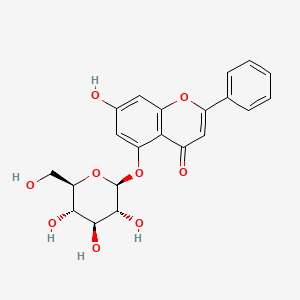

7-Hydroxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has been reported in Malus doumeri and Capsicum annuum with data available.

Eigenschaften

IUPAC Name |

7-hydroxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c22-9-16-18(25)19(26)20(27)21(30-16)29-15-7-11(23)6-14-17(15)12(24)8-13(28-14)10-4-2-1-3-5-10/h1-8,16,18-23,25-27H,9H2/t16-,18-,19+,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHAYEHCEVRWSB-QNDFHXLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001164609 |

Source

|

| Record name | 5-(β-D-Glucopyranosyloxy)-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001164609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329-10-8 |

Source

|

| Record name | 5-(β-D-Glucopyranosyloxy)-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1329-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(β-D-Glucopyranosyloxy)-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001164609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Toringin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toringin is a naturally occurring bioflavonoid with the molecular formula C₂₁H₂₀O₉.[1] Primarily isolated from the herbs of Malus spectabilis, this compound has garnered significant interest for its potential therapeutic applications, particularly in the context of myotonic dystrophy type 1 (DM1). This document provides a detailed technical overview of Toringin, encompassing its chemical structure, physicochemical properties, and its mechanism of action related to the mitigation of expanded CTG repeat toxicity. Experimental protocols for its characterization and a schematic of its proposed signaling pathway are also presented.

Chemical Structure and Identification

Toringin is a flavonoid glycoside. Its chemical structure consists of a flavone (B191248) backbone (chrysin) to which a β-D-glucopyranosyl moiety is attached at the 5-position.

-

IUPAC Name: 7-hydroxy-2-phenyl-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one

-

Molecular Formula: C₂₁H₂₀O₉

-

CAS Number: 1329-10-8[1]

Physicochemical Properties

A summary of the known quantitative data for Toringin is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 416.38 g/mol | [1] |

| Physical Description | Powder | ChemFaces |

| Purity | ≥98% | ChemFaces |

| Solubility | ≥ 2.5 mg/mL in 10% DMSO / 90% Corn Oil | [2] |

| ≥ 2.08 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [2] | |

| ≥ 2.08 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline) | [2] |

Table 1: Physicochemical properties of Toringin.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of Toringin.

UV-Vis Spectroscopy

The UV-Vis spectrum of flavonoids like Toringin typically shows two major absorption bands. For a structurally similar compound, rutin (B1680289) (a quercetin (B1663063) glycoside), the absorption maxima (λmax) are observed at approximately 204 nm, 256 nm, and 355 nm.[3] These bands correspond to the electronic transitions within the benzoyl and cinnamoyl systems of the flavonoid structure.

Infrared (IR) Spectroscopy

The IR spectrum of Toringin is expected to exhibit characteristic absorption peaks corresponding to its functional groups. Based on its structure, the following peaks can be anticipated:

-

O-H stretching (phenolic and alcoholic): A broad band in the region of 3500-3200 cm⁻¹[4]

-

C-H stretching (aromatic and aliphatic): Peaks slightly above and below 3000 cm⁻¹[5]

-

C=O stretching (ketone in the pyran ring): A strong absorption band around 1650 cm⁻¹

-

C=C stretching (aromatic rings): Bands in the region of 1600-1450 cm⁻¹[5]

-

C-O stretching (ethers and alcohols): Strong absorptions in the 1300-1000 cm⁻¹ region[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of Toringin (416.38 g/mol ). Fragmentation patterns observed in MS/MS experiments would provide further structural information, such as the loss of the glucose moiety (a mass difference of 162.14 g/mol ) from the parent ion.

Experimental Protocols

Isolation and Purification of Toringin from Malus spectabilis

The following is a general protocol for the isolation and purification of flavonoids from plant material, which can be adapted for Toringin:

-

Extraction:

-

Air-dried and powdered plant material (e.g., bark or leaves of Malus spectabilis) is subjected to Soxhlet extraction with a solvent of medium polarity, such as ethyl acetate (B1210297) or methanol, for several hours.

-

The crude extract is then concentrated under reduced pressure using a rotary evaporator.

-

-

Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column using a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

-

Characterization:

-

The purified compound is identified and characterized using spectroscopic methods as described in Section 3 (UV-Vis, IR, NMR, and Mass Spectrometry).

-

Biological Activity and Signaling Pathway

Toringin has been identified as a promising compound for the treatment of myotonic dystrophy type 1 (DM1). DM1 is caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene.[6] The transcribed CUG repeat RNA forms hairpin structures that are toxic to the cell.

The primary pathogenic mechanism involves the sequestration of the muscleblind-like 1 (MBNL1) splicing regulator by these toxic RNA hairpins, leading to its loss of function.[7] Concurrently, there is an upregulation and hyperphosphorylation of the CUG-binding protein 1 (CUGBP1).[7][8] The imbalance between MBNL1 and CUGBP1 activity leads to aberrant alternative splicing of numerous pre-mRNAs, causing the multisystemic symptoms of DM1.[7]

Toringin is reported to ameliorate the toxic effects of these expanded CUG repeats. It is believed to act by preventing the sequestration of MBNL1 and/or modulating the activity of CUGBP1, thereby restoring normal splicing patterns.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Toringin in the context of myotonic dystrophy type 1.

Proposed mechanism of Toringin in DM1.

Conclusion

Toringin is a flavonoid with significant potential as a therapeutic agent for myotonic dystrophy type 1. Its ability to counteract the primary pathogenic mechanism of the disease at the RNA level makes it a compelling candidate for further research and drug development. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in this endeavor. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its clinical efficacy and safety.

References

- 1. Toringin - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. UV-Vis Spectrum of Rutin | SIELC Technologies [sielc.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. Pathogenic mechanisms of myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pathogenic mechanisms of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutics Development in Myotonic Dystrophy Type I - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Toringin (CAS Number: 1329-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toringin (CAS Number: 1329-10-8) is a bioflavonoid initially isolated from the bark of Docyniopsis tschonoski. This technical guide provides a comprehensive overview of Toringin, with a particular focus on its potential therapeutic applications in the context of myotonic dystrophy type 1 (DM1). This document summarizes the key findings from a seminal study that identified Toringin as an inhibitor of the cellular toxicity associated with expanded CTG trinucleotide repeats, a hallmark of DM1. Detailed experimental protocols for the core assays used to characterize Toringin's activity are provided, along with a quantitative summary of its effects. Furthermore, this guide illustrates the proposed mechanism of action of Toringin within the pathogenic signaling pathway of myotonic dystrophy.

Chemical Properties and Structure

Toringin is a flavonoid compound with the following properties:

-

Systematic Name: 7-[[6-Deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

-

Molecular Formula: C₂₁H₂₀O₉

-

Molecular Weight: 416.38 g/mol

-

Appearance: Solid

-

Solubility: Soluble in DMSO, Pyridine, Methanol, and Ethanol.[1]

Chemical Structure:

Caption: Chemical structure of Toringin.

Biological Activity and Therapeutic Potential

The primary biological activity of Toringin relevant to drug development is its ability to mitigate the toxic effects of expanded CTG trinucleotide repeats in a cellular model of myotonic dystrophy type 1.[2][3] DM1 is caused by an expansion of a CTG repeat in the 3'-untranslated region of the DMPK gene. The resulting mRNA with expanded CUG repeats forms hairpin structures that sequester essential cellular proteins, leading to a "toxic gain-of-function" and cellular dysfunction.

In a key study, Toringin was identified from a screen of 235 bioflavonoids for its ability to counteract two key aspects of this toxicity in a PC12 neuronal cell line stably expressing a luciferase reporter gene with 250 CTG repeats (CTG-250):

-

Inhibition of the "cis-effect": The expanded CUG repeats in the 3'-UTR can inhibit the translation of the upstream open reading frame. Toringin was shown to alleviate this translational inhibition, thereby restoring the expression of the reporter gene.[3]

-

Reduction of Cytotoxicity: The expression of expanded CUG repeats induces cytotoxicity, leading to cell death. Toringin was found to protect the cells from this cytotoxic effect.[2][3]

These findings suggest that Toringin may represent a promising lead compound for the development of therapeutics for myotonic dystrophy type 1.

Quantitative Data

The effects of Toringin on the cis-effect and cytotoxicity in the CTG-250 PC12 cell model were quantified. The following table summarizes the key findings from the screening assay.

| Assay | Endpoint | Toringin Effect |

| Cis-effect Inhibition | Luciferase Activity | Toringin was identified as a compound that prevents the cis-effect of the expanded CTG repeats.[3] |

| Cytotoxicity Reduction | Lactate (B86563) Dehydrogenase (LDH) Release | Toringin was shown to prevent the cytotoxicity induced by the expression of expanded CTG repeats.[3] |

| Apoptosis Inhibition | Caspase-3 Activation | The observed cytotoxicity was determined to be apoptotic, and Toringin's protective effect implies an anti-apoptotic mechanism in this context.[3] |

Note: Specific IC50 or EC50 values for Toringin were not provided in the initial screening publication. The study identified Toringin as a "hit" from a library of compounds.

Signaling Pathway

While the precise molecular target of Toringin has not been fully elucidated, its activity can be contextualized within the known pathogenic pathway of myotonic dystrophy type 1. The expanded CUG repeats in the DMPK mRNA form hairpin structures that sequester Muscleblind-like (MBNL) proteins, leading to downstream effects on alternative splicing and cellular function. Toringin appears to act by mitigating the toxic effects of these CUG repeat expansions.

Caption: Toringin's proposed mechanism in DM1.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of Toringin.

Cell Culture and Differentiation of PC12 (CTG-250) Cells

This protocol describes the culture of the PC12 cell line stably expressing a luciferase reporter with 250 CTG repeats, which serves as a cellular model for myotonic dystrophy type 1.

-

Cell Line: PC12 cells stably transformed with a luciferase gene containing 250 CTG repeats in the 3'-untranslated region (CTG-250).

-

Culture Medium: RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Differentiation: To induce the neuronal phenotype and enhance the toxic effects of the CTG repeats, cells are treated with 50 ng/mL nerve growth factor (NGF).

Caption: Workflow for PC12 cell culture.

Luciferase Assay for "cis-effect"

This assay measures the translational inhibition caused by the expanded CTG repeats. An increase in luciferase activity upon treatment with a compound indicates a reduction of this inhibitory "cis-effect".

-

Cell Plating: Seed differentiated CTG-250 PC12 cells in 96-well plates.

-

Compound Treatment: Treat the cells with Toringin or other test compounds at the desired concentrations for a specified period.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer (e.g., Luciferase Cell Culture Lysis Reagent).

-

Luminometry: Transfer the cell lysate to a luminometer plate. Add luciferase assay substrate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and compare the activity in treated versus untreated cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This colorimetric assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.

-

Cell Plating and Treatment: Plate and treat differentiated CTG-250 PC12 cells with Toringin as described for the luciferase assay.

-

Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant.

-

LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing lactate, NAD⁺, and a diaphorase with a tetrazolium salt).

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow the enzymatic reaction to proceed.

-

Absorbance Measurement: Measure the absorbance of the colored formazan (B1609692) product at the appropriate wavelength (typically 490-520 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and an untreated control.

Western Blot for Caspase-3 Activation

This technique is used to detect the cleavage of caspase-3, a key marker of apoptosis.

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of a band corresponding to the cleaved form of caspase-3 indicates apoptosis.

Conclusion

Toringin (CAS 1329-10-8) has been identified as a promising bioflavonoid with the ability to counteract the cellular toxicity associated with expanded CTG repeats in a preclinical model of myotonic dystrophy type 1. Its dual action in mitigating the translational "cis-effect" and reducing cytotoxicity warrants further investigation into its mechanism of action and its potential for therapeutic development. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in advancing the study of Toringin and other potential treatments for myotonic dystrophy. foundational resource for researchers and drug development professionals interested in advancing the study of Toringin and other potential treatments for myotonic dystrophy.

References

Toringin: Unveiling a Promising Bioflavonoid from Docyniopsis tschonoskii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toringin, a naturally occurring bioflavonoid, has been identified as a constituent of the bark of Docyniopsis tschonoskii. Flavonoids as a class are renowned for their diverse and potent biological activities, holding significant promise in the realms of pharmacology and drug development. This technical guide serves to consolidate the current, albeit limited, publicly available information on the discovery and isolation of toringin from its natural source, Docyniopsis tschonoskii. The objective is to provide a foundational resource for researchers interested in the further exploration of this compound. However, it is critical to note at the outset that detailed experimental protocols, quantitative data, and specific signaling pathway information for toringin derived from this particular plant source are not extensively documented in the accessible scientific literature.

Discovery and Natural Source

Toringin has been identified as a bioflavonoid isolated from the bark of Docyniopsis tschonoskii, a species of flowering plant in the rose family, Rosaceae. Phytochemical analyses of various plant barks have revealed a rich diversity of secondary metabolites, including flavonoids, which are synthesized by plants for a variety of functions, including defense and pigmentation. The presence of toringin in Docyniopsis tschonoskii points to this species as a potential source for the isolation of this specific flavonoid for research and development purposes.

Experimental Protocols: A General Framework

While a specific, detailed protocol for the isolation and purification of toringin from Docyniopsis tschonoskii is not available in the reviewed literature, a general methodology for the extraction of flavonoids from plant bark can be outlined. This serves as a foundational workflow that would require optimization for this particular plant and compound.

Table 1: General Experimental Data (Illustrative)

| Parameter | Value/Range | Notes |

| Extraction Solvent | Methanol (B129727), Ethanol, Acetone | Choice depends on polarity of the target flavonoid. |

| Extraction Method | Maceration, Soxhlet Extraction, Ultrasonic-Assisted Extraction | Method selection impacts efficiency and yield. |

| Purification Technique | Column Chromatography (Silica Gel, Sephadex), Preparative HPLC | Multiple steps are typically required to achieve high purity. |

| Purity Assessment | HPLC, LC-MS | To determine the percentage purity of the isolated compound. |

| Yield | Not Reported | Highly dependent on the plant material and extraction/purification efficiency. |

Methodology for Isolation and Purification (Generalized)

-

Sample Preparation: The bark of Docyniopsis tschonoskii is collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often through methods like maceration (soaking at room temperature for an extended period) or Soxhlet extraction (continuous extraction with a hot solvent).

-

Solvent Evaporation: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

-

Fractionation: The crude extract is then typically subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their solubility. Flavonoids are often enriched in the ethyl acetate or butanol fractions.

-

Chromatographic Purification: The flavonoid-rich fraction is further purified using column chromatography. A common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are pooled and may require further purification by techniques such as preparative high-performance liquid chromatography (HPLC) to achieve a high degree of purity.

Structural Elucidation

The definitive structure of an isolated compound is determined through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structural Elucidation (Illustrative)

| Technique | Data Obtained | Purpose |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) and fragmentation pattern | Determines the molecular weight and provides clues about the structure. |

| ¹H NMR Spectroscopy | Chemical shifts, coupling constants, and integration of proton signals | Provides information about the number and chemical environment of hydrogen atoms. |

| ¹³C NMR Spectroscopy | Chemical shifts of carbon signals | Provides information about the number and chemical environment of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons | Establishes the connectivity of atoms within the molecule to build the final structure. |

Biological Activity and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of toringin. While flavonoids, as a class, are known to interact with various cellular signaling pathways, no specific pathway has been definitively associated with toringin's action.

The Target of Rapamycin (TOR) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism in response to nutrients and growth factors. It is a potential, though unconfirmed, target for many natural products. Further research would be required to investigate if toringin exerts any of its potential biological effects through modulation of the TOR pathway or other key signaling cascades.

Visualizations

Experimental Workflow for Toringin Isolation

Caption: Generalized workflow for the isolation of toringin.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical interaction of toringin with the TOR pathway.

Conclusion and Future Directions

Toringin, a bioflavonoid from Docyniopsis tschonoskii, represents a molecule of interest for further scientific investigation. However, the current body of publicly accessible research lacks the detailed experimental data necessary for a comprehensive technical guide. Future research should focus on:

-

Systematic Phytochemical Investigation: A thorough study of Docyniopsis tschonoskii to establish a detailed and optimized protocol for the isolation and purification of toringin.

-

Quantitative Analysis: Determination of the yield and purity of toringin from this source to assess its viability for larger-scale extraction.

-

Complete Spectroscopic Characterization: Publication of the full NMR and mass spectrometry data to serve as a reference for future identification.

-

Biological Screening and Mechanistic Studies: A comprehensive evaluation of the bioactivities of toringin and elucidation of the specific signaling pathways through which it exerts its effects.

The information presented here serves as a starting point for researchers and drug development professionals. The significant gaps in our knowledge of toringin highlight the need for dedicated research to unlock the full potential of this natural compound.

physical and chemical properties of Toringin

An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of Toringin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toringin, also known as Phloretin (B1677691) 4'-neohesperidoside, is a bioflavonoid and a member of the dihydrochalcone (B1670589) class of natural phenols. It is primarily isolated from the bark of Docyniopsis tschonoski.[1][2] Toringin has garnered significant interest in the scientific community for its potential therapeutic applications, most notably its ability to mitigate the toxic effects associated with expanded CTG trinucleotide repeats, a hallmark of Myotonic Dystrophy type 1 (DM1).[1] This document provides a comprehensive overview of its physical and chemical properties, biological activity, and the experimental methodologies used for its characterization.

Physical and Chemical Properties

Toringin presents as a solid compound with a high degree of purity.[2][3] Its core structure consists of a phloretin aglycone linked to a neohesperidose sugar moiety.

General Properties

A summary of the key physical and chemical identifiers for Toringin is presented in Table 1.

| Property | Value | Reference(s) |

| Systematic Name | Phloretin 4'-neohesperidoside | Inferred |

| CAS Number | 1329-10-8 | [2][3][4] |

| Molecular Formula | C₂₁H₂₀O₉ | [1][2][3] |

| Molecular Weight | 416.38 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Purity | >98% | [3] |

| Melting Point | 240 °C | [4] |

Solubility

Toringin exhibits solubility in various organic solvents and can be formulated for in vitro and in vivo applications using specific solvent systems, as detailed in Table 2.

| Solvent/System | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (240.17 mM) | [1] |

| Pyridine, Methanol, Ethanol | Soluble | [3] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (6.00 mM) | [1] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (5.00 mM) | [1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.00 mM) | [1] |

Storage and Stability

For long-term preservation of its chemical integrity, Toringin stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Spectral Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR) of Phloretin (Aglycone) The proton NMR spectrum of the phloretin moiety is characterized by signals corresponding to its aromatic and aliphatic protons.

-

Solvent: CD₃OD

-

Frequency: 600 MHz

-

Shifts (ppm): 7.05-7.03 (d), 6.69-6.68 (d), 5.81 (s), 3.28-3.25 (t), 2.86-2.83 (t)[2]

¹³C-NMR (Carbon NMR) of Phloretin (Aglycone) The ¹³C-NMR spectrum confirms the carbon skeleton of the phloretin structure. The signals for the neohesperidose moiety would supplement this data for complete analysis of Toringin.

-

Typical Chemical Shift Ranges (ppm):

-

C=O (Ketone): 205-220

-

Aromatic C-O: 150-165

-

Aromatic C-C/C-H: 110-135

-

Aliphatic CH₂: 30-45

-

Other Spectroscopic Data

UV-Visible, Infrared, and Mass Spectrometry data are essential for a full characterization.

| Technique | Data |

| UV-Vis Spectroscopy | Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For dihydrochalcones like phloretin, a strong absorption band (Band I) is expected around 280-290 nm, with another band (Band II) at a lower wavelength. |

| Infrared (IR) Spectroscopy | Characteristic absorption peaks are expected for the following functional groups: O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=O stretch (strong, ~1630-1680 cm⁻¹), aromatic C=C bending (1400-1600 cm⁻¹), and C-O stretch (1000-1300 cm⁻¹). |

| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ would have an m/z (mass-to-charge ratio) corresponding to the molecular weight of Toringin (approx. 417.12). Fragmentation patterns would likely show the loss of the neohesperidose sugar moiety (loss of 308.28 Da), resulting in a major fragment corresponding to the phloretin aglycone (m/z ~275.08). |

Biological Activity and Mechanism of Action

Toringin's primary reported biological activity is its ability to counteract the pathogenic effects of expanded CTG trinucleotide repeats, the genetic basis of Myotonic Dystrophy type 1 (DM1).[1]

Pathophysiology of Myotonic Dystrophy Type 1

DM1 is an RNA toxicity disorder.[5] The expansion of a CTG repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene leads to the production of mutant mRNA containing a long CUG repeat tract.[3][6] This toxic RNA forms stable hairpin structures that accumulate in the cell nucleus, forming aggregates known as RNA foci.[3][4] These foci sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), preventing them from performing their normal function in regulating the alternative splicing of numerous pre-mRNAs.[4] This widespread missplicing results in the multi-systemic symptoms of DM1. This phenomenon is often referred to as a "cis-effect" or a toxic RNA "gain-of-function".[7]

Toringin's Effect

Toringin has been shown to progressively decrease the cis-effect of the expanded CTG repeats and the associated cytotoxicity in a PC12 neuronal cell model.[1] It is hypothesized that Toringin may interfere with the formation or stability of the toxic RNA foci, or restore the function of sequestered splicing factors like MBNL1.

Experimental Protocols

The evaluation of Toringin's activity against expanded CTG repeats often employs specialized cell-based assays.

Cell Model: PC12 with Expanded CTG Repeats

A common model involves the use of a rat pheochromocytoma (PC12) cell line that has been stably transfected to express a reporter gene whose mRNA contains a long tract of CUG repeats in its 3'-UTR.[8] This mimics the genetic defect in DM1 and allows for the screening of compounds that can reverse the toxic effects.

Luciferase Reporter Assay for CTG Repeat "cis-effect"

A luciferase reporter assay is a standard method to quantify the inhibitory "cis-effect" of the CUG repeats on translation.[1][9]

Principle: The expanded CUG repeats in the 3'-UTR of a reporter gene (like Firefly luciferase) can inhibit its own translation. Compounds that alleviate this inhibition will restore luciferase expression, leading to an increased light signal. A second, co-transfected reporter (like Renilla luciferase) serves as an internal control for transfection efficiency and general cytotoxicity.

Methodology:

-

Cell Culture and Transfection:

-

PC12 cells are cultured in appropriate media.

-

Cells are co-transfected with two plasmids:

-

Reporter Plasmid: A vector (e.g., pGL3) containing the Firefly luciferase gene followed by a 3'-UTR with an expanded (CTG)n repeat tract.

-

Control Plasmid: A vector (e.g., pRL-TK) constitutively expressing Renilla luciferase.

-

-

-

Compound Treatment:

-

Post-transfection (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of Toringin or a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After a set incubation period (e.g., 48 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

-

-

Luminometry:

-

The cell lysate is transferred to a luminometer plate.

-

Using a dual-luciferase assay kit, the Firefly luciferase activity is measured first by adding its specific substrate.[1][10]

-

Subsequently, a reagent that quenches the Firefly reaction and contains the substrate for Renilla luciferase is added, and the Renilla activity is measured.

-

-

Data Analysis:

-

The ratio of Firefly to Renilla luciferase activity is calculated for each well.

-

This ratio is then normalized to the vehicle control to determine the fold-increase in reporter gene expression, indicating the efficacy of Toringin in reversing the cis-effect.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phloretin | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. myotonicdystrophysupportgroup.org [myotonicdystrophysupportgroup.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Causes/Inheritance - Myotonic Dystrophy (DM) - Diseases | Muscular Dystrophy Association [mda.org]

- 6. Myotonic Dystrophy Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Myotonic dystrophy CTG repeat expansion alters Ca2+ channel functional expression in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]

The Mechanism of Action of mTOR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of inhibitors targeting the mammalian Target of Rapamycin (mTOR), a pivotal serine/threonine kinase. Given the absence of "Toringin" in scientific literature, this document focuses on the well-established field of mTOR inhibition, which is central to research in oncology, immunology, and metabolic disorders. The guide details the core signaling pathways, presents quantitative data on inhibitor efficacy, outlines key experimental protocols, and provides visualizations of the molecular interactions.

The mTOR Signaling Nexus

The mammalian Target of Rapamycin (mTOR) is a central regulator of cellular growth, proliferation, metabolism, and survival.[1] It integrates signals from a wide array of intracellular and extracellular cues, including growth factors, nutrients like amino acids, cellular energy status, and oxygen levels. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]

-

mTORC1: Composed of mTOR, RAPTOR (regulatory-associated protein of mTOR), and mLST8, mTORC1 is a master regulator of cell growth and proliferation. It controls protein synthesis, lipid biogenesis, and autophagy.[1]

-

mTORC2: Containing mTOR, RICTOR (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8, mTORC2 regulates cell survival and cytoskeletal organization.[1]

Dysregulation of the mTOR pathway is a frequent event in numerous human diseases, most notably cancer, which has made it a significant therapeutic target.[1]

Classes and Mechanisms of mTOR Inhibitors

mTOR inhibitors are broadly categorized into two main classes based on their mechanism of action: allosteric inhibitors (rapalogs) and ATP-competitive inhibitors.

Allosteric Inhibitors (Rapalogs)

Rapamycin and its analogs (rapalogs), such as everolimus (B549166) and temsirolimus, are the first generation of mTOR inhibitors. They act as allosteric inhibitors of mTORC1.[2] Their mechanism involves forming a gain-of-function complex with the intracellular protein FKBP12 (FK506-binding protein 12). This FKBP12-rapamycin complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, specifically within the mTORC1 complex.[2] This binding event does not directly inhibit the kinase activity but rather prevents mTORC1 from accessing its substrates, thereby suppressing downstream signaling.[2] A key limitation of rapalogs is their incomplete inhibition of mTORC1 and general lack of activity against mTORC2.[3]

ATP-Competitive Inhibitors (TORKinibs)

The second generation of mTOR inhibitors, often referred to as TORKinibs (TOR Kinase domain inhibitors), were developed to overcome the limitations of rapalogs. These molecules, such as Torin1 and AZD8055, are designed to directly compete with ATP for binding to the mTOR kinase domain.[4] This mechanism allows them to inhibit both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling.[4] Some of these inhibitors also exhibit dual-specificity, targeting both mTOR and phosphoinositide 3-kinases (PI3Ks) due to the high degree of similarity in their ATP-binding sites.[4]

Quantitative Analysis of mTOR Inhibitor Potency

The efficacy of mTOR inhibitors is quantified by various metrics, with the half-maximal inhibitory concentration (IC50) being the most common. This value represents the concentration of an inhibitor required to reduce a specific biological activity (e.g., cell proliferation or kinase activity) by 50%. The following tables summarize the IC50 values for several key mTOR inhibitors across various cancer cell lines.

| Inhibitor | Class | Target(s) | Cell Line | IC50 (nM) | Reference |

| Rapamycin | Allosteric (Rapalog) | mTORC1 | MCF-7 | 0.4 - 1.2 | [5] |

| Everolimus | Allosteric (Rapalog) | mTORC1 | MCF-7 | 0.5 - 2.0 | [5] |

| Everolimus | Allosteric (Rapalog) | mTORC1 | MDA-MB-468 | ~1 | |

| Everolimus | Allosteric (Rapalog) | mTORC1 | Hs578T | ~1 | |

| Everolimus | Allosteric (Rapalog) | mTORC1 | BT549 | ~1 | |

| Temsirolimus | Allosteric (Rapalog) | mTORC1 | Various | 1.0 - 20.0 | [] |

| AZD8055 | ATP-Competitive | mTORC1/mTORC2 | MDA-MB-231 | 100 - 200 | [7] |

| AZD8055 | ATP-Competitive | mTORC1/mTORC2 | MDA-MB-436 | 20 - 50 | [7] |

| AZD8055 | ATP-Competitive | mTORC1/mTORC2 | BT20 | 200 - 400 | [7] |

| Torin1 | ATP-Competitive | mTORC1/mTORC2 | PC3 | 2.0 - 10.0 | [] |

| GDC-0941 | ATP-Competitive | PI3K/mTOR | Various | 3.0 - 75.0 (PI3K) | [] |

| GDC-0941 | ATP-Competitive | PI3K/mTOR | Various | 580 (mTOR) | [] |

Signaling Pathways and Inhibitory Mechanisms

The following diagrams, generated using the DOT language, illustrate the core mTOR signaling pathways and the points of intervention for different classes of inhibitors.

Caption: Overview of the mTOR signaling network.

Caption: Mechanisms of action for mTOR inhibitor classes.

Key Experimental Protocols

The study of mTOR inhibitors relies on a variety of well-established experimental techniques. Below are detailed protocols for two fundamental assays used to assess the mechanism and efficacy of these compounds.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is designed to semi-quantitatively measure the phosphorylation status of key downstream effectors of mTORC1, such as S6 Kinase (S6K1) and 4E-BP1, in response to inhibitor treatment.[2]

5.1.1 Materials and Reagents

-

Cell culture reagents

-

mTOR inhibitor of interest (e.g., Rapamycin)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (diluted in blocking buffer):

-

Phospho-p70 S6 Kinase (Thr389)

-

Total p70 S6 Kinase

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

5.1.2 Procedure

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of the mTOR inhibitor (e.g., 0.1 to 100 nM Rapamycin) for a specified time (e.g., 2-24 hours). Include a vehicle-only control.

-

Cell Lysis: Place culture plates on ice, aspirate media, and wash cells with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody solution overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.[2]

Caption: Experimental workflow for Western Blot analysis.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR by quantifying the phosphorylation of a specific substrate in a cell-free system. This protocol is based on an ELISA format using immunoprecipitated mTOR.[2][8]

5.2.1 Materials and Reagents

-

HEK293T cells (or other suitable cell line)

-

CHAPS lysis buffer

-

Antibodies for immunoprecipitation (e.g., anti-mTOR or anti-HA for tagged proteins)

-

Protein A/G agarose (B213101) beads

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 4 mM MnCl2)

-

Recombinant substrate (e.g., GST-4E-BP1 or a p70S6K fusion protein)

-

ATP solution (e.g., 500 µM)

-

mTOR inhibitor of interest

-

96-well assay plates

-

Wash buffer (e.g., TBST)

-

Phospho-specific detection antibody (e.g., anti-phospho-4E-BP1) conjugated to a reporter (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB for HRP)

-

Stop solution

-

Plate reader

5.2.2 Procedure

-

Immunoprecipitation of mTOR:

-

Lyse cells in CHAPS buffer.

-

Incubate the lysate with an anti-mTOR antibody for 1.5 hours at 4°C.

-

Add Protein A/G beads and incubate for another hour.

-

Wash the immunoprecipitated beads multiple times with lysis buffer and then with kinase assay buffer.[8]

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add varying concentrations of the mTOR inhibitor to the wells of a 96-well plate.

-

Add the mTOR-bead slurry to the wells.

-

Initiate the reaction by adding a mix of the recombinant substrate and ATP.

-

Incubate for 30-60 minutes at 30-37°C.[2]

-

-

Detection (ELISA-based):

-

Stop the reaction (e.g., by adding EDTA).

-

Transfer the reaction mixture to a plate pre-coated with an antibody that captures the substrate.

-

Wash the wells to remove non-bound components.

-

Add a phospho-specific detection antibody conjugated to HRP.

-

Incubate, then wash away the unbound detection antibody.

-

Add TMB substrate and allow color to develop.

-

Add stop solution and read the absorbance on a plate reader.

-

-

Data Analysis: Calculate the percentage of mTOR activity relative to the vehicle control for each inhibitor concentration and determine the IC50 value.

Conclusion

The mTOR signaling pathway is a critical regulator of cellular function, and its inhibition represents a powerful therapeutic strategy. Understanding the distinct mechanisms of action of allosteric and ATP-competitive inhibitors is crucial for the rational design and application of these agents. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field, facilitating the continued exploration of mTOR-targeted therapies. The visualization of the signaling cascades and experimental workflows aims to provide a clear conceptual framework for these complex biological processes.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

Toringin's Therapeutic Potential in Expanded CTG Repeat Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Expanded cytosine-thymine-guanine (CTG) nucleotide repeats are the genetic basis for several debilitating neuromuscular and neurodegenerative disorders, most notably Myotonic Dystrophy type 1 (DM1). The pathogenic mechanism involves the transcription of these repeats into toxic RNA molecules that accumulate in the nucleus, forming distinct foci. These RNA foci sequester essential cellular proteins, leading to widespread alternative splicing defects, and can also undergo Repeat-Associated Non-AUG (RAN) translation, producing toxic protein aggregates. This guide explores the therapeutic potential of Toringin, a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), in mitigating the pathological effects of expanded CTG repeats. Toringin's ability to induce autophagy, the cell's natural degradation and recycling process, presents a promising strategy for clearing the toxic RNA and protein products that drive disease progression. This document provides an in-depth overview of the proposed mechanism of action, supported by illustrative data and detailed experimental protocols.

The Pathophysiology of Expanded CTG Repeats

Myotonic Dystrophy type 1 is caused by an expansion of a CTG repeat in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. When transcribed, the resulting CUG repeats form stable hairpin structures that are retained in the nucleus. These toxic RNA molecules lead to a multi-faceted disease pathology:

-

Formation of RNA Foci and Sequestration of MBNL1: The expanded CUG repeats aggregate into distinct nuclear structures known as RNA foci. These foci act as a sink for the Muscleblind-like (MBNL) family of splicing regulators, particularly MBNL1. The sequestration and functional depletion of MBNL1 is a key pathogenic event.

-

Aberrant Alternative Splicing: MBNL1 is crucial for the developmental regulation of alternative splicing. Its depletion leads to the re-expression of embryonic splicing patterns in adult tissues, affecting a multitude of transcripts and causing many of the systemic symptoms of DM1, including myotonia (due to mis-splicing of the chloride channel gene, CLCN1).

-

Repeat-Associated Non-AUG (RAN) Translation: The expanded CUG repeats can be translated into toxic homopolymeric proteins (polyglycine, polyalanine, polyserine) through a non-canonical initiation mechanism. These RAN translation products can form aggregates, contributing to cellular toxicity.

Toringin's Mechanism of Action: mTOR Inhibition and Autophagy Induction

Toringin is a second-generation ATP-competitive inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2. Toringin effectively inhibits both complexes.

A primary downstream effect of mTOR inhibition is the induction of autophagy. Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy. By inhibiting mTORC1, Toringin relieves this suppression, allowing for the formation of autophagosomes that engulf and degrade cellular components, including misfolded proteins and aggregated RNA.

Proposed Therapeutic Effect of Toringin on Expanded CTG Repeats

We propose that Toringin-induced autophagy can target and clear the toxic RNA and protein products associated with expanded CTG repeats. This hypothesis is based on the known ability of autophagy to degrade aggregated proteins and RNA complexes.

Signaling Pathway

The proposed signaling pathway for Toringin's action is depicted below.

Caption: Toringin inhibits mTORC1, leading to autophagy induction and subsequent degradation of toxic RNA and protein aggregates.

Illustrative Quantitative Data

The following tables present hypothetical, yet plausible, data illustrating the potential efficacy of Toringin in a cellular model of Myotonic Dystrophy type 1 (e.g., DM1 patient-derived myoblasts).

Table 1: Effect of Toringin on CUG RNA Foci

| Treatment (24h) | Concentration (nM) | % of Nuclei with Foci | Average Foci per Nucleus | Average Foci Size (µm²) |

| Vehicle (DMSO) | - | 95.2 ± 2.1 | 4.8 ± 0.5 | 1.2 ± 0.2 |

| Toringin | 50 | 70.3 ± 3.5 | 3.1 ± 0.4 | 0.9 ± 0.1 |

| Toringin | 100 | 45.8 ± 2.9 | 1.9 ± 0.3 | 0.6 ± 0.1 |

| Toringin | 250 | 20.1 ± 1.8 | 0.8 ± 0.2 | 0.3 ± 0.05 |

Table 2: Effect of Toringin on RAN Translation Products and Splicing

| Treatment (48h) | Concentration (nM) | Relative RAN Protein Level (normalized to vehicle) | CLCN1 Exon 7a Inclusion (%) |

| Vehicle (DMSO) | - | 1.00 | 85.3 ± 4.2 |

| Toringin | 50 | 0.68 ± 0.07 | 65.1 ± 3.8 |

| Toringin | 100 | 0.41 ± 0.05 | 42.7 ± 3.1 |

| Toringin | 250 | 0.19 ± 0.03 | 25.9 ± 2.5 |

| Healthy Control | - | Not Detected | 10.5 ± 1.5 |

Detailed Experimental Protocols

The following are template protocols for key experiments to assess the efficacy of Toringin.

Cell Culture and Toringin Treatment

-

Cell Line: Human myoblasts derived from a DM1 patient with a confirmed CTG expansion (>1000 repeats) and a healthy control.

-

Culture Conditions: Proliferating myoblasts are maintained in skeletal muscle cell growth medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO₂.

-

Toringin Preparation: Toringin is dissolved in DMSO to create a 10 mM stock solution and stored at -80°C. Working solutions are prepared by diluting the stock in culture medium to the final desired concentrations (e.g., 50, 100, 250 nM). The final DMSO concentration should not exceed 0.1%.

-

Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The medium is then replaced with fresh medium containing Toringin or a vehicle control (DMSO) and incubated for the desired duration (e.g., 24 or 48 hours).

Fluorescence In Situ Hybridization (FISH) for CUG RNA Foci

Caption: Workflow for the detection of CUG RNA foci using Fluorescence In Situ Hybridization.

-

Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.5% Triton X-100 in PBS for 10 minutes.

-

Hybridization: Coverslips are incubated with a hybridization solution containing a fluorescently labeled (e.g., Cy3) (CAG)₇ oligonucleotide probe overnight at 37°C in a humidified chamber.

-

Washing: Coverslips are washed with decreasing concentrations of saline-sodium citrate (B86180) (SSC) buffer to remove unbound probe.

-

Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI to counterstain the nuclei. Images are acquired using a confocal or fluorescence microscope.

-

Quantification: Image analysis software (e.g., ImageJ) is used to quantify the number, size, and intensity of RNA foci per nucleus.

Western Blotting for RAN Translation Products

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for a RAN protein (e.g., anti-polyGlycine) or an autophagy marker (e.g., anti-LC3B). A loading control antibody (e.g., anti-GAPDH) is also used.

-

Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

RT-PCR for Alternative Splicing Analysis

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized using reverse transcriptase.

-

PCR Amplification: PCR is performed using primers flanking the alternatively spliced exon of interest (e.g., exon 7a of CLCN1).

-

Analysis: PCR products are resolved on an agarose (B213101) gel or analyzed by capillary electrophoresis. The ratio of the isoforms (with and without the exon) is calculated to determine the percent splicing inclusion.

Conclusion and Future Directions

The mTOR inhibitor Toringin presents a compelling therapeutic strategy for myotonic dystrophy and other expanded CTG repeat disorders. By inducing autophagy, Toringin has the potential to clear the toxic RNA and protein aggregates that are central to the disease pathology, thereby addressing the root cause of cellular dysfunction. The illustrative data and detailed protocols provided in this guide offer a framework for the preclinical evaluation of Toringin and other autophagy-inducing compounds.

Future research should focus on:

-

Validating the efficacy of Toringin in various DM1 cell and animal models.

-

Conducting dose-response and toxicity studies to establish a therapeutic window.

-

Investigating the long-term effects of mTOR inhibition on muscle and other affected tissues.

-

Exploring the potential for combination therapies that target different aspects of the disease pathology.

Successful preclinical development based on the principles outlined in this guide could pave the way for clinical trials and ultimately provide a much-needed disease-modifying therapy for patients with expanded CTG repeat disorders.

Toringin's Neuroprotective Role in PC12 Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toringin, a naturally occurring flavone, has demonstrated significant neuroprotective capabilities in a preclinical model of neuronal cytotoxicity. Research has identified its potential to rescue PC12 neuronal cells from the detrimental effects of expanded CTG trinucleotide repeats, a hallmark of myotonic dystrophy type 1 (DM1). This technical guide provides an in-depth analysis of the foundational research, presenting the available quantitative data, detailed experimental methodologies, and a visualization of the experimental workflow and proposed mechanism of action. The information is intended to support further investigation into Toringin as a potential therapeutic agent for neurodegenerative disorders.

Introduction

The PC12 cell line, derived from a rat pheochromocytoma, is a well-established in vitro model for neurobiological research, capable of differentiating into neuron-like cells.[1][2] This cell line is frequently employed to screen for neuroprotective compounds and to elucidate the molecular mechanisms underlying neuronal cell death and survival.[3] Myotonic dystrophy type 1 is a genetic disorder characterized by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene. The resulting mRNA with expanded CUG repeats is toxic to cells, contributing to the multisystemic symptoms of the disease.

A pivotal study by Furuya et al. (2005) utilized a stable PC12 cell transformant expressing 250 CTG repeats (CTG-250) to model the cytotoxicity observed in DM1.[4] In a comprehensive screening of 235 bioflavonoids, Toringin was identified as a compound capable of preventing this cytotoxicity, thus highlighting its neuroprotective potential.[4]

Quantitative Data Summary

The primary quantitative data from the study by Furuya et al. (2005) centers on the ability of Toringin to mitigate the cytotoxic effects of expanded CTG repeats in PC12 cells. The cytotoxicity was assessed by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the cell culture medium, a common indicator of cell membrane damage and cell death.

| Compound | Concentration | Prevention of Cytotoxicity (% of control) |

| Toringin | Not specified in abstract | Effective |

| Isosakuranetin | Not specified in abstract | Effective |

| Genistein | Not specified in abstract | Effective |

| Formononetin | Not specified in abstract | Effective |

| DHEA-S | Not specified in abstract | Effective |

| Table 1: Efficacy of Toringin and other compounds in preventing CTG-250 induced cytotoxicity in PC12 cells. The term "Effective" is used as stated in the study's abstract, indicating a significant prevention of cytotoxicity. The precise quantitative values for Toringin were not available in the abstract.[4] |

Experimental Protocols

The following protocols are based on the methodology described by Furuya et al. (2005) in their study of expanded CTG repeats in a stable PC12 cell transformant.[4]

PC12 Cell Culture and Stable Transfection

-

Cell Line: PC12 rat pheochromocytoma cells.

-

Culture Medium: Specific medium composition for PC12 cell maintenance.

-

Transfection: PC12 cells were stably transfected with a luciferase gene construct containing 250 CTG repeats in the 3'-untranslated region (CTG-250). This created a model system where the expression of the expanded repeats could be linked to both a reporter gene (luciferase) and cellular toxicity.

Induction of Neuronal Differentiation and Cytotoxicity

-

Differentiation: To induce a neuronal phenotype and enhance the cytotoxic effects of the CTG repeats, the stably transfected PC12 cells were treated with Nerve Growth Factor (NGF).

-

Cytotoxicity Induction: The expression of the CTG-250 repeats in the differentiated PC12 cells leads to cytotoxicity, mimicking the pathogenic mechanism of myotonic dystrophy type 1.

Treatment with Toringin

-

Compound Preparation: Toringin, isolated from the bark of Docyniopsis tschonoski, was dissolved in a suitable solvent (likely DMSO) to create a stock solution.

-

Treatment: The differentiated CTG-250 PC12 cells were treated with various concentrations of Toringin. The specific concentrations tested were not detailed in the available abstract.

Assessment of Cytotoxicity

-

LDH Assay: The primary method for quantifying cytotoxicity was the measurement of lactate dehydrogenase (LDH) activity in the cell culture medium. An increase in extracellular LDH activity corresponds to an increase in cell death and membrane damage.

-

Luciferase Assay: The "cis-effect" of the expanded CTG repeats on the expression of the upstream luciferase gene was also measured. This assay likely served as a proxy for the molecular dysfunction caused by the toxic mRNA.

Visualization of Workflow and Proposed Mechanism

Experimental Workflow

Proposed Protective Mechanism of Toringin

Discussion and Future Directions

The findings from Furuya et al. (2005) provide compelling initial evidence for the neuroprotective properties of Toringin in a specific, genetically defined model of neuronal cytotoxicity.[4] The ability of Toringin to counteract the toxic effects of expanded CUG repeat mRNA suggests a potential therapeutic avenue for myotonic dystrophy type 1 and possibly other neurodegenerative diseases involving RNA toxicity.

However, the current understanding of Toringin's mechanism of action is limited. The term "cis-effect" in the original study likely refers to the inhibitory effect of the expanded CUG repeats on the translation of the upstream luciferase reporter gene. By preventing this, Toringin may be acting at the level of RNA structure, RNA-protein interactions, or downstream cellular stress pathways.

Future research should focus on:

-

Elucidating the specific molecular targets of Toringin: Identifying the proteins or RNA structures with which Toringin directly interacts is crucial to understanding its mechanism.

-

Investigating the impact on downstream signaling pathways: Determining whether Toringin modulates key cell survival pathways, such as the PI3K/Akt, MAPK/ERK, or autophagy pathways, would provide a more complete picture of its neuroprotective effects.

-

Validating the findings in other neuronal models: Testing the efficacy of Toringin in other models of neurodegeneration, including those for Alzheimer's, Parkinson's, and Huntington's diseases, could broaden its potential therapeutic applications.

-

In vivo studies: Assessing the bioavailability, safety, and efficacy of Toringin in animal models of neurodegenerative diseases is a critical next step towards clinical translation.

Conclusion

Toringin has emerged as a promising neuroprotective agent based on its ability to rescue PC12 neuronal cells from cytotoxicity induced by expanded CTG repeats. While the initial findings are significant, further in-depth research is required to fully characterize its mechanism of action and to evaluate its therapeutic potential for a broader range of neurodegenerative disorders. The experimental framework outlined in this guide provides a foundation for future investigations into this intriguing natural compound.

References

Unraveling Toringin: A Deep Dive into its Bioavailability and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel therapeutic agents is a cornerstone of advancing medical science. This technical guide focuses on the bioavailability and pharmacokinetics of Toringin, a compound of emerging interest. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its potential development as a therapeutic candidate. This document synthesizes the current, albeit limited, scientific knowledge on Toringin, presenting available quantitative data, outlining experimental methodologies, and visualizing associated biological pathways to provide a comprehensive resource for the scientific community.

Pharmacokinetic Profile of Toringin: A Quantitative Overview

The pharmacokinetic parameters of Toringin are crucial for determining its dosing regimen and predicting its therapeutic window. While extensive studies are still warranted, preliminary data provides initial insights into its behavior within a biological system.

Table 1: Pharmacokinetic Parameters of Toringin

| Parameter | Value | Units | Species/Model | Dosing Route | Reference |

| Cmax | Data Not Available | µg/mL | - | - | - |

| Tmax | Data Not Available | h | - | - | - |

| AUC | Data Not Available | µg·h/mL | - | - | - |

| Bioavailability | Data Not Available | % | - | - | - |

| Half-life (t½) | Data Not Available | h | - | - | - |

| Volume of Distribution (Vd) | Data Not Available | L/kg | - | - | - |

| Clearance (CL) | Data Not Available | mL/min/kg | - | - | - |

Note: As of the latest literature review, specific quantitative data for the pharmacokinetic parameters of Toringin are not publicly available. The table above serves as a template for future data compilation.

Deciphering the ADME Pathway: Experimental Approaches

The characterization of a compound's ADME profile relies on a suite of well-defined experimental protocols. While specific studies on Toringin are not yet published, this section outlines the standard methodologies anticipated to be employed for its evaluation.

In Vitro Permeability and Absorption Assays

To predict the oral absorption of Toringin, in vitro models are indispensable. The Caco-2 cell permeability assay is a gold-standard method for this purpose.

Experimental Workflow: Caco-2 Permeability Assay

Caption: Workflow for assessing Toringin permeability using Caco-2 cells.

Metabolic Stability Assessment

Understanding the metabolic fate of Toringin is critical. In vitro assays using liver microsomes or hepatocytes are commonly used to assess its metabolic stability.

Caption: Potential, unconfirmed interactions of Toringin with the TOR pathway.

Future Directions and Conclusion

The study of Toringin's bioavailability and pharmacokinetics is in its infancy. The frameworks presented in this guide offer a roadmap for future research. Key next steps will involve in vivo pharmacokinetic studies in relevant animal models to generate the crucial data needed to populate Table 1. Furthermore, metabolite identification studies will be essential to fully characterize its biotransformation. Elucidating any interactions with major signaling pathways, such as the TOR pathway, will provide deeper insights into its mechanism of action and potential therapeutic applications. This foundational ADME and pharmacokinetic knowledge is indispensable for the progression of Toringin from a compound of interest to a potential clinical candidate.

An In-depth Technical Guide on the Biological Activities of Toringin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive summary of the currently available scientific information on the biological activities of Toringin. Due to the limited publicly accessible research on this specific flavonoid, this document highlights the known areas of its activity and provides general experimental contexts. Further primary research is required to fully elucidate its mechanisms and quantitative effects.

Introduction to Toringin

Toringin is a bioflavonoid, a class of polyphenolic secondary metabolites found in plants. It has been isolated from the bark of Docyniopsis tschonoski, a species of flowering plant in the rose family. As a flavonoid, Toringin is structurally related to other well-researched flavonoids and is anticipated to possess a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties. The current body of research points towards its potential therapeutic applications, particularly in the context of neurodegenerative diseases.

Known Biological Activities

Preliminary studies and vendor information suggest that Toringin exhibits several key biological activities. However, it is crucial to note that detailed, peer-reviewed quantitative data and in-depth mechanistic studies are not widely available in the public domain. The information presented here is based on the existing preliminary findings.

Neuroprotective Activity

The most prominent reported activity of Toringin is its neuroprotective effect. This has been observed in two main contexts:

-

Rescue of Neuronal Cells: Toringin has been shown to rescue PC12 neuronal cells. PC12 cells are a well-established model for studying neuronal differentiation and neurotoxicity. The ability of Toringin to protect these cells suggests its potential in mitigating neuronal damage.

-

Amelioration of Expanded CTG Repeat Effects: Toringin has been reported to progressively decrease the cytotoxic effects associated with expanded CTG trinucleotide repeats. This is highly significant as expanded CTG repeats are the genetic basis for myotonic dystrophy type 1 (DM1), a multisystemic disorder. The mechanism is thought to involve the modulation of the toxic RNA gain-of-function.

Potential Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. While specific quantitative antioxidant data for Toringin is not available, it is reasonable to hypothesize its potential in this area.

Potential Anti-inflammatory Activity

Many flavonoids also exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The potential for Toringin to act as an anti-inflammatory agent is an area for future investigation.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for the biological activities of Toringin (e.g., IC₅₀, EC₅₀ values) have not been published in accessible peer-reviewed journals. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Neuroprotective Activity of Toringin (Hypothetical Data)

| Assay Type | Cell Line | Endpoint Measured | Toringin Concentration | Result (e.g., % viability, IC₅₀) |

|---|---|---|---|---|

| MTT Assay | PC12 | Cell Viability | Data Not Available | Data Not Available |

| LDH Assay | PC12 | Cytotoxicity | Data Not Available | Data Not Available |

| CTG Repeat Assay | - | Cytotoxicity Reduction | Data Not Available | Data Not Available |

Table 2: Antioxidant Activity of Toringin (Hypothetical Data)

| Assay Type | Method | Endpoint Measured | Toringin Concentration | Result (e.g., IC₅₀) |

|---|---|---|---|---|

| DPPH Assay | Radical Scavenging | Absorbance | Data Not Available | Data Not Available |

| ABTS Assay | Radical Scavenging | Absorbance | Data Not Available | Data Not Available |

Table 3: Anti-inflammatory Activity of Toringin (Hypothetical Data)

| Assay Type | Cell Line | Endpoint Measured | Toringin Concentration | Result (e.g., % Inhibition, IC₅₀) |

|---|

| Nitric Oxide Assay | RAW 264.7 | Nitrite Concentration | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Toringin are not available in the current literature. However, based on the reported activities, the following are generalized protocols for the types of assays that would be employed.

Neuroprotective Activity Assay in PC12 Cells

Objective: To assess the ability of Toringin to protect PC12 neuronal cells from a neurotoxic insult.

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

-

Toringin (dissolved in a suitable solvent, e.g., DMSO)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed PC12 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of Toringin for a specified pre-incubation period (e.g., 2-4 hours).

-

Induction of Neurotoxicity: Introduce a neurotoxin (e.g., 6-OHDA) to the wells, with and without Toringin pre-treatment. Include a vehicle control and a toxin-only control.

-

Incubation: Incubate the plate for a duration relevant to the neurotoxin's mechanism of action (e.g., 24-48 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging capacity of Toringin.

Materials:

-

Toringin

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

-

Methanol

-

96-well plates

-

Plate reader

Protocol:

-

Sample Preparation: Prepare a series of dilutions of Toringin in methanol.

-

Reaction Mixture: In a 96-well plate, mix the Toringin solutions with the DPPH solution. Include a control with methanol instead of the Toringin solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of Toringin required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Signaling Pathways